![molecular formula C14H10BrNO B12046936 4-(4-Bromophenoxymethyl)benzonitrile](/img/structure/B12046936.png)
4-(4-Bromophenoxymethyl)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxymethyl)benzonitrile typically involves the reaction of 4-bromophenol with 4-chloromethylbenzonitrile in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Major Products
The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine can result in the formation of an aminophenoxymethylbenzonitrile derivative .
Scientific Research Applications
4-(4-Bromophenoxymethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxymethyl)benzonitrile involves its ability to interact with various molecular targets through covalent bonding and non-covalent interactions . The bromine atom and nitrile group play crucial roles in these interactions, allowing the compound to bind to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxymethyl)benzonitrile
- 4-(4-Chlorophenoxymethyl)benzonitrile
- 4-(4-Fluorophenoxymethyl)benzonitrile
Uniqueness
4-(4-Bromophenoxymethyl)benzonitrile is unique due to the presence of the bromine atom , which imparts distinct reactivity and interaction profiles compared to its analogs with different halogen substituents . This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
4-(4-Bromophenoxymethyl)benzonitrile is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and molecular interactions. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C14H12BrN
- Molecular Weight : 276.16 g/mol
The compound features a bromophenyl group linked to a benzonitrile moiety, which may influence its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. It has been studied for its potential role in inhibiting programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interactions, which are crucial in cancer immunotherapy.
- PD-L1 Inhibition : Studies have shown that compounds similar to this compound can disrupt the PD-1/PD-L1 complex, which is vital for tumor immune evasion. The compound demonstrated an IC50 value comparable to known inhibitors, suggesting potent inhibitory effects on PD-L1 .
- Dimerization Induction : Nuclear magnetic resonance (NMR) studies revealed that the compound induces dimerization of PD-L1, which prevents its binding to PD-1, thereby enhancing immune response against tumors .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Inhibitory Concentration : The compound has shown an IC50 value of approximately 4.97 nM against PD-L1, indicating strong inhibitory potential .
- Binding Affinity : Binding studies suggest a dissociation constant (KD) around 27 nM for human PD-L1, demonstrating effective interaction with this target .
In Vitro Studies
In vitro experiments have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Key findings include:
- Cell Viability Assays : Jurkat cells exposed to higher concentrations exhibited significant toxicity, highlighting the need for careful dosage management in therapeutic applications .
- Comparative Analysis : When compared with established PD-L1 inhibitors, the compound displayed similar or enhanced pharmacological properties, making it a candidate for further development in cancer therapies .
In Vivo Studies
Preliminary in vivo studies using mouse models have been proposed to assess the distribution and metabolic stability of radiolabeled variants of the compound. These studies aim to determine:
- Tumor Targeting Efficacy : Understanding how effectively the compound targets tumors with varying levels of PD-L1 expression.
- Toxicity Profiles : Evaluating potential hepatotoxicity and overall safety in living organisms .
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C14H12BrN |
Molecular Weight | 276.16 g/mol |
IC50 (PD-L1 Inhibition) | 4.97 nM |
KD (Binding Affinity) | ~27 nM |
Properties
Molecular Formula |
C14H10BrNO |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,10H2 |
InChI Key |
QVRBNGDZKNBISX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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